molecular formula C9H6BrClO B578300 6-Bromo-5-chloro-1-indanone CAS No. 1260013-71-5

6-Bromo-5-chloro-1-indanone

Cat. No. B578300
CAS RN: 1260013-71-5
M. Wt: 245.5
InChI Key: UDXCLAYHZBRJFD-UHFFFAOYSA-N
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Description

“6-Bromo-5-chloro-1-indanone” is a compound that belongs to the 1-indanone derivatives . It is used as an organic chemical synthesis intermediate .


Synthesis Analysis

The synthesis of 1-indanones, including “6-Bromo-5-chloro-1-indanone”, has been extensively studied. More than 100 synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials, have been performed .


Molecular Structure Analysis

The molecular formula of “6-Bromo-5-chloro-1-indanone” is C9H6BrClO . The average mass is 245.500 Da and the monoisotopic mass is 243.929047 Da .


Physical And Chemical Properties Analysis

“6-Bromo-5-chloro-1-indanone” is a white to yellow crystalline powder or needles. Its density is 1.608g/cm3, melting point is 111-115°C, boiling point is 291.6°C at 760mmHg, flash point is 111.6°C, refractive index is 1.6231, and vapor pressure is 0.002mmHg at 25°C .

Scientific Research Applications

Safety and Hazards

“6-Bromo-5-chloro-1-indanone” may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

“6-Bromo-5-chloro-1-indanone” and other halogen-containing drugs have emerged in recent years. In 2021, 14 new chemical entities were approved by the FDA for clinical use . These data highlight the emergent role of halogens, particularly fluorine and chlorine, in the preparation of drugs for the treatment of several diseases such as viral infections, several types of cancer, cardiovascular disease, multiple sclerosis, migraine, and inflammatory diseases such as vasculitis .

Mechanism of Action

Target of Action

It’s known that 1-indanone derivatives have been widely used in medicine and have shown biological activity . They have applications as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, and more .

Mode of Action

It’s known that 1-indanone derivatives interact with various biological targets to exert their effects . The interaction with these targets leads to changes at the molecular and cellular level, resulting in the observed biological activity.

Biochemical Pathways

1-indanone derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . These compounds can influence the function of key enzymes, receptors, and other proteins, thereby altering the biochemical pathways in which these targets are involved.

Result of Action

It’s known that 1-indanone derivatives can have potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects . These effects are the result of the compound’s interaction with its targets and the subsequent changes in cellular function and biochemistry.

properties

IUPAC Name

6-bromo-5-chloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXCLAYHZBRJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-chloro-1-indanone

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